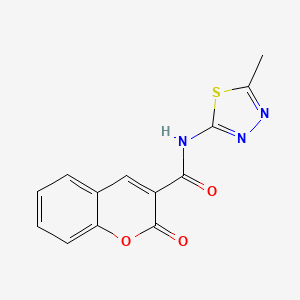

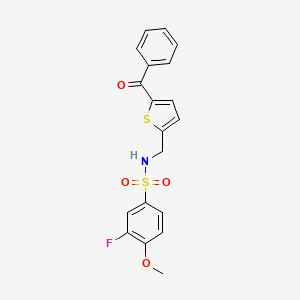

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTC is a heterocyclic compound that contains both a thiadiazole and a chromene ring. Its chemical structure makes it a promising candidate for the development of new drugs that target various diseases.

科学的研究の応用

Synthesis and Structural Studies

A study conducted by Myannik et al. (2018) focused on the synthesis of novel organic ligands similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and their metal complexes. These compounds were derived from 3-formylchromone and oxamic acid thiohydrazides. The research involved the creation of copper(II), cobalt(II), and nickel(II) complexes by interacting the organic ligands with corresponding metal chlorides. A copper(II) complex's structure was particularly elucidated using single-crystal X-ray diffraction, showing a distorted triangular bipyramidal geometry involving coordination with the aldimine nitrogen atom, thiolate sulfur atom, and oxygen atom of the pyrone ring keto-group, along with two bridged chloride anions. Electrochemical properties of the synthesized ligands and complexes were also explored through cyclic voltammetry techniques (Myannik et al., 2018).

Antimicrobial Applications

In a separate study, Raval et al. (2012) reported on the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, demonstrating significant antibacterial and antifungal activities. This study highlights the potential of this compound derivatives in antimicrobial applications, offering a rapid and environmentally friendly synthesis method (Raval et al., 2012).

Molecular Recognition and Sensing

A fascinating application of coumarin benzothiazole derivatives, including structures similar to this compound, was investigated by Wang et al. (2015). These compounds were synthesized and studied for their crystal structures, photophysical properties, and especially for their ability to recognize cyanide anions through Michael addition reaction. The study demonstrated the potential of these derivatives in molecular recognition and sensing, with compound exhibiting significant changes observable by the naked eye upon interaction with cyanide anions (Wang et al., 2015).

特性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTHKVGTMKCKRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)

![2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)